REACTION_SMILES
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[Br:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[C:19](=[O:20])([O-:21])[O-:22].[CH3:26][C:27](=[O:28])[CH3:29].[ClH:25].[K+:23].[K+:24].[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10]>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10])[CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |